molecular formula C9H11BrO B1296878 1-(2-Bromoethyl)-2-methoxybenzene CAS No. 36449-75-9

1-(2-Bromoethyl)-2-methoxybenzene

Cat. No. B1296878
CAS RN: 36449-75-9
M. Wt: 215.09 g/mol
InChI Key: UIIJKBSUGZNVQN-UHFFFAOYSA-N
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Patent
US06582351B1

Procedure details

A mixture of 2-methoxyphenethyl alcohol (500 mg) and carbon tetrabromide (1.53 g) in anhydrous dichloromethane (10 mL) was stirred at 0° C. under a nitrogen atmosphere. After adding triphenylphosphine (1.03 g) portionwise, the reaction mixture was stirred for an hour under the same condition. The reaction mixture was evaporated in vacuo and the residue was subjected to a silica gel column chromatography eluting with n-hexane only and then a mixture of n-hexane and ethyl acetate (40:1 to 20:1) to give 2-methoxyphenethyl bromide (661 mg) as an oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[CH2:5][CH2:6]O.C(Br)(Br)(Br)[Br:13].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>ClCCl>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[CH2:5][CH2:6][Br:13]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
COC1=C(CCO)C=CC=C1
Name
Quantity
1.53 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.03 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for an hour under the same condition
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo
WASH
Type
WASH
Details
eluting with n-hexane only
ADDITION
Type
ADDITION
Details
a mixture of n-hexane and ethyl acetate (40:1 to 20:1)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(CCBr)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 661 mg
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.